molecular formula C30H25F3N4O3 B10919013 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10919013
M. Wt: 546.5 g/mol
InChI Key: QPXFPLYGHQOJPD-UHFFFAOYSA-N
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Description

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and multiple methoxy and trifluoromethyl groups

Preparation Methods

The synthesis of 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with diketones under acidic or basic conditions.

    Formation of the pyrimidine ring: This involves the cyclization of appropriate amidines with β-diketones or β-ketoesters.

    Coupling reactions: The pyrazole and pyrimidine rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to introduce the methoxyphenyl and trifluoromethyl groups.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols or quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, anti-inflammatory, or antimicrobial activities.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism by which 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine include other pyrazole and pyrimidine derivatives with different substituents. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H25F3N4O3

Molecular Weight

546.5 g/mol

IUPAC Name

2-[3,5-bis(3-methoxyphenyl)-4-methylpyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C30H25F3N4O3/c1-18-27(20-7-5-9-23(15-20)39-3)36-37(28(18)21-8-6-10-24(16-21)40-4)29-34-25(17-26(35-29)30(31,32)33)19-11-13-22(38-2)14-12-19/h5-17H,1-4H3

InChI Key

QPXFPLYGHQOJPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC

Origin of Product

United States

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